

# Spectroscopic Profile of Terephthalonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **terephthalonitrile** (1,4-dicyanobenzene), a crucial building block in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

### **Spectroscopic Data Summary**

The quantitative spectroscopic data for **terephthalonitrile** are summarized in the tables below, providing a quick reference for researchers.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Solvent |
|---------------------------------|--------------|---------|
| 7.800                           | Singlet      | CDCl₃   |

<sup>13</sup>C NMR (Carbon-13 NMR)



| Chemical Shift (δ) ppm | Carbon Type           | Solvent             |
|------------------------|-----------------------|---------------------|
| 133.08                 | Aromatic CH           | DMSO-d <sub>6</sub> |
| 118.25                 | Nitrile (C≡N)         | DMSO-d <sub>6</sub> |
| 114.9                  | Quaternary Aromatic C | DMSO-d <sub>6</sub> |

Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment            |
|--------------------------------|-----------|-----------------------|
| 3080                           | Weak      | Aromatic C-H stretch  |
| 2234                           | Strong    | C≡N (nitrile) stretch |
| 1487                           | Medium    | Aromatic C=C stretch  |
| 845                            | Strong    | C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment                                    |
|-----|------------------------|---|
| 128 | 100                    | [M] <sup>+</sup> (Molecular Ion)              |
| 101 | 20                     | [M-HCN]+                                      |
| 76  | 10                     | [C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup> |

## **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data presented above are provided to ensure reproducibility.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: Approximately 10-20 mg of **terephthalonitrile** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) for <sup>1</sup>H NMR or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) for <sup>13</sup>C NMR in a 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:



- ¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds.
  Chemical shifts were referenced to the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm).
- <sup>13</sup>C NMR: Spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were used. Chemical shifts were referenced to the solvent peak (DMSO-d<sub>6</sub>: δ 39.52 ppm).

#### Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **terephthalonitrile** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: An FTIR spectrometer was used to record the spectrum. The spectrum was acquired in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

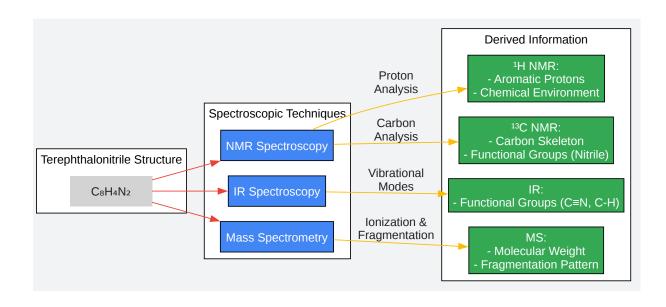
#### Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-200.

#### **Visualization of Spectroscopic Data Interpretation**

The following diagram illustrates the correlation between the different spectroscopic techniques and the structural information they provide for the **terephthalonitrile** molecule.





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Phone: (601) 213-4426

Email: info@benchchem.com